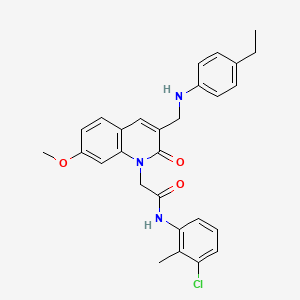
N-(3-chloro-2-methylphenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C28H28ClN3O3 and its molecular weight is 490. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chloro-2-methylphenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide, a compound with the CAS number 893785-94-9, is a derivative of quinoline that has garnered attention for its potential biological activities. This article outlines its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C28H28ClN3O3, with a molecular weight of 490.0 g/mol. The structural complexity includes a chloro-substituted phenyl group and a methoxyquinoline moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C28H28ClN3O3 |
| Molecular Weight | 490.0 g/mol |
| CAS Number | 893785-94-9 |
Antitumor Activity
Recent studies have indicated that compounds related to quinoline derivatives exhibit significant antitumor properties. For example, the aminocarbazole derivatives show growth inhibition in various human tumor cell lines. Specifically, the compound demonstrated potential in reactivating mutant p53 pathways, which are often disrupted in cancer cells.
In a comparative study involving various derivatives, it was found that the compound exhibited an IC50 range between 4.5 µM to >50 µM against several tumor cell lines including:
- HCT116 (colon adenocarcinoma)
- A375 (melanoma)
- HT-29-R273H (colorectal cancer)
The growth inhibition was more pronounced in cells expressing mutant p53 compared to non-tumorigenic cells, suggesting a targeted mechanism of action that could minimize side effects on healthy tissues .
The mechanism through which this compound exerts its effects appears to involve:
- p53 Reactivation : The compound has been shown to restore function to mutant p53 proteins, crucial for regulating the cell cycle and apoptosis.
- Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, leading to reduced viability and proliferation.
- Inhibition of Tumor Growth : Its structural features allow it to interact with multiple biological targets within tumor cells, enhancing its efficacy as an anticancer agent.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into their therapeutic potential:
- Study on Anticancer Activity : A semi-synthetic aminocarbazole derivative demonstrated significant growth inhibition in both wild-type and mutant p53-expressing tumor cells while sparing non-tumorigenic cells .
- Molecular Docking Studies : Computational analyses suggest strong binding affinities of the compound to key targets involved in cancer progression, indicating its potential as a lead compound for drug development .
- In Vitro Studies : In vitro assays confirmed the cytotoxic effects of the compound against various cancer cell lines, with detailed assessments revealing specific pathways influenced by the compound .
属性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClN3O3/c1-4-19-8-11-22(12-9-19)30-16-21-14-20-10-13-23(35-3)15-26(20)32(28(21)34)17-27(33)31-25-7-5-6-24(29)18(25)2/h5-15,30H,4,16-17H2,1-3H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBPGPHRXJFAOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=C(C(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













